molecular formula C11H14BrNO B1290532 1-(4-Bromophenyl)piperidin-4-ol CAS No. 1226154-84-2

1-(4-Bromophenyl)piperidin-4-ol

カタログ番号 B1290532
CAS番号: 1226154-84-2
分子量: 256.14 g/mol
InChIキー: ACDQKDUKSOJFLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenyl)piperidin-4-ol is a compound with the CAS Number: 1226154-84-2 . It has a molecular weight of 256.14 .


Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)piperidin-4-ol and its derivatives has been a subject of research for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)piperidin-4-ol is represented by the InChI Code: 1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Bromophenyl)piperidin-4-ol are not detailed in the search results, it’s worth noting that compounds with the piperidine moiety show a wide variety of biological activities .


Physical And Chemical Properties Analysis

1-(4-Bromophenyl)piperidin-4-ol is a white, crystalline solid. It is soluble in organic solvents like chloroform and methanol but insoluble in water.

科学的研究の応用

Pharmacology: Antagonistic Activities in HIV Treatment

“1-(4-Bromophenyl)piperidin-4-ol” derivatives have been explored for their potential in treating HIV due to their CCR5 antagonistic activities . The chemokine receptor CCR5 is a critical co-receptor for HIV-1 entry, and blocking this receptor can prevent infection and slow down the progression to AIDS. Novel derivatives of this compound have been synthesized and evaluated, showing promise as potential treatments for HIV-1.

Organic Synthesis: Building Blocks for Piperidine Derivatives

In organic synthesis, “1-(4-Bromophenyl)piperidin-4-ol” serves as a precursor for various piperidine derivatives . These derivatives are crucial in synthesizing a wide range of biologically active compounds. The versatility of this compound allows for the development of new synthetic routes and methodologies, contributing to the advancement of organic chemistry.

Medicinal Chemistry: Drug Design and Discovery

The piperidine moiety is a common feature in many pharmaceuticals, and “1-(4-Bromophenyl)piperidin-4-ol” is used in the design and discovery of new drugs . Its structure is key in creating compounds with potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.

Analytical Chemistry: Reference Standards

“1-(4-Bromophenyl)piperidin-4-ol” can be used as a reference standard in analytical chemistry to ensure the accuracy and calibration of analytical instruments . It helps in the validation of analytical methods and the quantification of chemical compounds in various samples.

Materials Science: Functional Materials Development

This compound’s derivatives could potentially be used in the development of functional materials within materials science. While specific applications in this field require further research, the molecular structure of “1-(4-Bromophenyl)piperidin-4-ol” could contribute to the synthesis of novel materials with unique properties .

Biochemistry: Study of Biological Pathways

In biochemistry, “1-(4-Bromophenyl)piperidin-4-ol” and its derivatives can be used to study biological pathways and processes. Its interactions with various enzymes and receptors can provide insights into the mechanisms of diseases and the development of biochemical assays .

Safety And Hazards

While the specific safety and hazards of 1-(4-Bromophenyl)piperidin-4-ol are not detailed in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name

1-(4-bromophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQKDUKSOJFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)piperidin-4-ol

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-aminophenyl)piperidin-4-ol (3.7 g, 319 mmol) in 60 mL of HBr 48%, a solution of NaNO2 (1.38 g, 20 mmol) in 15 mL of water was slowly added at 0° C. The mixture was stirred for 30 minutes and added to a solution of CuBr (1.57 g, 11 mmol) in 50 mL of HBr 48%. The resulting mixture was stirred and refluxed for 2 hours. The suspension thus obtained was partitioned between 2N NaOH and ethyl acetate. The organic layer was washed with aqueous NaCl, dried over Na2SO4 and concentrated to afford crude compound as grey solid 4.6 g. MS (m/z): 256 (M)+
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-aminophenyl)piperidin-4-ol (600 mg, 3.12 mmol), HBr (14 mL, 48%), was mixed and cooled to 0° C., the solution of NaNO2 (215 mg, 3.12 mmol) in 2.3 mL water was added in. the mixture was stirred for 15 minutes, the solution of CuBr (246 mg, 1.72 mmol) in HBr (4.4 mL 4.8%) was added and reacted at 100° C. for 3 hours. 2M NaOH solution was added, extracted by EA, washed by 2M NaOH, dried over Na2SO4, concentrated and purified by flash chromatography. (PE:EA=3:1) to give 520 mg pale brown solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
215 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
246 mg
Type
reactant
Reaction Step Three
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mixture of 1-(4-bromophenyl)piperidin-4-one (600 mg, 2.36 mmol) in EtOH (10 mL) was added NaBH4 (134 mg, 3.54 mmol) slowly at 0° C. The resulting mixture was stirred at rt for 1 h. The reaction was quenched with sat. NH4Cl solution, extracted with EtOAc, dried over MgSO4, filtered, and concentrated to dryness. The title compound was isolated by silica gel chromatography (EtOAc/hexanes, 2:3 to 3:2) as a yellow solid (606 mg, 100%). 1H NMR (400 MHz, CDCl3) δ 7.33 (d, J=8.9 Hz, 2H), 6.81 (d, J=8.9 Hz, 2H), 3.89-3.84 (m, 1H), 3.55-3.49 (m, 2H), 2.95-2.89 (m, 2H), 2.06-1.99 (m, 2H), 1.72-1.64 (m, 2H); MS ESI 255.9 [M+H]+, calcd for [C11H14BrNO+H]+ 256.03.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
134 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-(4-Bromophenyl)piperidin-4-one (765 mg) is dissolved under argon in MeOH (8 mL), cooled to 0° C. and treated with NaBH4 (145 mg). The mixture is stirred for 2 hours at 0° C., treated with saturated aqueous NaHCO3 solution and stirred for 10 minutes. Then the mixture is extracted with ethylacetate and the organic phase is washed with brine and dried (MgSO4). The solvents are evaporated to give the title compound. LC (method 2): tR=0.92 min; Mass spectrum (ESI+): m/z=256 [M+H]+.
Quantity
765 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 5
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)piperidin-4-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。